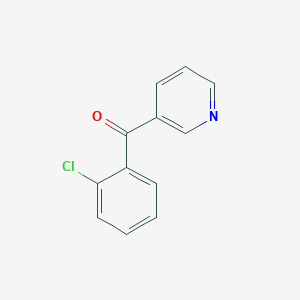

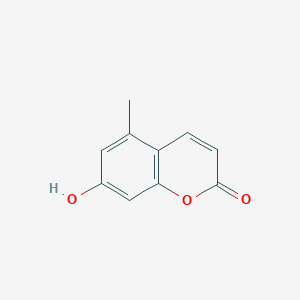

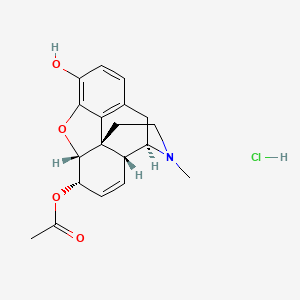

![molecular formula C19H15N3O B1623782 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine CAS No. 216661-54-0](/img/structure/B1623782.png)

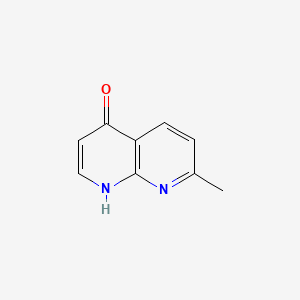

6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine

Übersicht

Beschreibung

“6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods. One such method involves the Dimroth rearrangement, which is the isomerization of heterocycles involving relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . Another method involves the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes .Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Therapeutic Applications

Pyrimidines, including 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine derivatives, are a significant focus in scientific research due to their potential therapeutic applications. Pyrimidines are essential components of nucleic acids and have been explored for their potential application in Acquired Immune Deficiency Syndrome (AIDS) chemotherapy. The pyrazole nucleus, a versatile heterocyclic compound, is gaining attention in drug designs owing to its pharmacological therapeutic potentials. Studies have focused on synthesizing various pyrazole-based pyrimidine scaffolds, which have shown promise for further investigation regarding their biological activities and pharmacological potential for new drug discovery (Ajani et al., 2019).

Antibacterial and Antifungal Properties

Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antimicrobial properties, showing moderate to high antibacterial and antifungal activities against various strains (Murthy et al., 2012). Another study focused on the synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety, which showed promising anti-inflammatory, analgesic, and antipyretic activities, suggesting their potential as therapeutic agents (Antre et al., 2011).

Anti-Cancer Activities

The pyrazolo[1,5-a]pyrimidine derivatives have also been synthesized and evaluated for their anti-cancer activities. Certain derivatives were found to be equipotent to known anticancer drugs, indicating their potential utility in cancer treatment (Shaaban et al., 2011).

Synthesis Techniques

Advanced synthesis techniques for pyrazolo[1,5-a]pyrimidine analogs have been developed, including environmentally benign methods under ultrasound irradiation in aqueous media, highlighting the importance of developing sustainable and efficient synthesis pathways for these compounds (Kaping et al., 2016).

Wirkmechanismus

Target of Action

It is suggested that the compound may interact with proteins such as atf4 and nf-kb . These proteins play crucial roles in cellular processes such as inflammation and stress response.

Mode of Action

It is suggested that the compound may exert its effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that the compound may interact with its targets to modulate these pathways, leading to changes in cellular function.

Biochemical Pathways

The compound is suggested to affect several biochemical pathways. It may inhibit ER stress, a condition that occurs when there is an accumulation of misfolded proteins in the endoplasmic reticulum . The compound may also inhibit apoptosis, a process of programmed cell death . Additionally, it may inhibit the NF-kB inflammatory pathway, a key regulator of immune response to infection .

Result of Action

The compound has been suggested to have neuroprotective and anti-inflammatory properties . It may inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It may also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Eigenschaften

IUPAC Name |

6-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O/c1-23-17-9-7-14(8-10-17)16-11-20-19-18(12-21-22(19)13-16)15-5-3-2-4-6-15/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGBJEHPZWGQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70416179 | |

| Record name | 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70416179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine | |

CAS RN |

216661-54-0 | |

| Record name | 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70416179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.